REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH2:2]2.CC1C=C(OC)C=CC=1C=C[C:13]([O-])=[O:14].C(N(CC)CC)C.C(Cl)(=O)C=CC1C=CC=CC=1>C1COCC1.C(OCC)(=O)C>[CH:1]12[CH2:7][CH:4]([CH:3]=[CH:2]1)[CH2:5][CH:6]2[CH2:13][OH:14] |f:0.1|
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12CCC(C=C1)C2.CC1=C(C=CC(=O)[O-])C=CC(=C1)OC
|
Name
|
|
Quantity
|
61.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly added to the above reactant
|
Type
|
TEMPERATURE
|
Details
|
the reactant was heated to normal temperature
|
Type
|
WAIT
|
Details
|
the agitation was additionally performed for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DISTILLATION
|
Details
|
subjected to the distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(C=C1)C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.121 mol | |
AMOUNT: MASS | 15 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH2:2]2.CC1C=C(OC)C=CC=1C=C[C:13]([O-])=[O:14].C(N(CC)CC)C.C(Cl)(=O)C=CC1C=CC=CC=1>C1COCC1.C(OCC)(=O)C>[CH:1]12[CH2:7][CH:4]([CH:3]=[CH:2]1)[CH2:5][CH:6]2[CH2:13][OH:14] |f:0.1|
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12CCC(C=C1)C2.CC1=C(C=CC(=O)[O-])C=CC(=C1)OC
|
Name
|
|
Quantity
|
61.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly added to the above reactant
|
Type
|
TEMPERATURE
|
Details
|
the reactant was heated to normal temperature
|
Type
|
WAIT
|
Details
|
the agitation was additionally performed for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DISTILLATION
|
Details
|
subjected to the distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(C=C1)C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.121 mol | |
AMOUNT: MASS | 15 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |